N-Methyl-3,3-diphenylpropylamine

Catalog No.
S1532410
CAS No.
28075-29-8
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3,3-diphenylpropylamine

CAS Number

28075-29-8

Product Name

N-Methyl-3,3-diphenylpropylamine

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3

InChI Key

AKEGHAUFMKCWGX-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

N-Methyl-γ-phenyl-benzenepropanamine; (3,3-Diphenylpropyl)methylamine

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2

N-Methyl-3,3-diphenylpropylamine (CAS: 28075-29-8) is a secondary amine recognized primarily as a late-stage synthetic intermediate for active pharmaceutical ingredients (APIs). Its core value lies in providing a pre-functionalized scaffold, specifically for norepinephrine reuptake inhibitors like Nisoxetine and the antihypertensive agent Lercanidipine. The presence of the N-methyl group is a critical structural feature that makes it a more direct precursor compared to its primary amine analog, streamlining subsequent synthetic steps.

Procuring the primary amine analog, 3,3-diphenylpropylamine, with the intent of methylation introduces significant process inefficiencies and costs. A synthetic route starting from the primary amine necessitates additional, distinct steps for N-methylation, such as reaction with an aldehyde to form a Schiff base, followed by methylation and hydrolysis. This multi-step, in-situ conversion complicates the manufacturing process, requires additional reagents like hazardous and expensive borohydrides, increases solvent usage, and lowers the overall yield compared to starting directly with the pre-methylated N-Methyl-3,3-diphenylpropylamine. Therefore, for syntheses requiring the N-methyl moiety, this compound is not a simple substitute but a distinct, process-optimized starting material.

Precursor Suitability: Enables a More Direct, Higher-Yield Synthesis Route

A patented synthesis route highlights the process advantage of starting with 3,3-diphenylpropylamine (the desmethyl analog) but immediately converting it to N-Methyl-3,3-diphenylpropylamine in a one-pot, three-step sequence before the final product is made. This entire sequence (Schiff base formation, methylation, hydrolysis) is required just to create the target compound of this guide. The patent notes that this optimized one-pot process for creating N-Methyl-3,3-diphenylpropylamine from its precursor results in a 10-15% higher overall yield compared to previous, non-optimized methods. Procuring N-Methyl-3,3-diphenylpropylamine directly bypasses these steps entirely, saving time, materials, and improving overall process economy.

Evidence DimensionOverall Process Yield Improvement
Target Compound DataBypasses the N-methylation sequence, preserving yield for subsequent steps.
Comparator Or BaselineSynthesis starting from 3,3-diphenylpropylamine requires an N-methylation sequence. An optimized one-pot version of this sequence improves yield by 10-15% over older methods.
Quantified DifferenceProcurement of the target compound eliminates a synthetic sequence that, even when optimized, represents a significant potential yield loss.
ConditionsIndustrial synthesis of N-Methyl-3,3-diphenylpropylamine from 3,3-diphenylpropylamine as described in patent CN101575297B.

For any process requiring the final N-methyl structure, procuring this compound eliminates multiple reaction steps, reduces raw material costs, and increases the total synthesis yield.

Physical Properties: Defined Liquid State for Simplified Process Handling

N-Methyl-3,3-diphenylpropylamine is documented as a liquid or oil at room temperature. In contrast, its hydrochloride salt is a crystalline solid with a defined melting point of 166-168°C. The choice between the free base and a salt form is critical for process design; the liquid free base allows for solvent-free reactions or simplified dosing via pumping, whereas a solid salt requires dissolution steps which can add time and solvent costs to a process.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid / Oil
Comparator Or BaselineN-Methyl-3,3-diphenylpropylamine HCl: Crystalline solid (m.p. 166-168°C)
Quantified DifferenceDifferent physical states (Liquid vs. Solid)
ConditionsStandard temperature and pressure.

This compound's liquid form is advantageous for processes where direct addition, pumping, or handling without prior dissolution is preferred, simplifying engineering controls and reducing solvent waste.

Streamlined Synthesis of Nisoxetine and Related Norepinephrine Reuptake Inhibitors (NRIs)

As the direct, N-methylated precursor to Nisoxetine, this compound is the logical starting material for its synthesis. Its use eliminates the need for a separate methylation step that would be required if starting from 3,3-diphenylpropylamine, thereby reducing the number of synthetic operations, minimizing potential yield losses, and simplifying the overall manufacturing process.

Process Development for Lercanidipine and Dihydropyridine Calcium Channel Blockers

This compound serves as a key fragment in the synthesis of the antihypertensive drug Lercanidipine. For chemists and process engineers developing routes to Lercanidipine or analogous dihydropyridines, procuring this specific amine provides a reliable, well-characterized building block that directly incorporates a required structural motif, accelerating route scouting and process optimization.

Medicinal Chemistry Programs Targeting Amine-Based Pharmacophores

The diphenylpropylamine core is a validated scaffold in medicinal chemistry. This N-methylated version is an ideal starting point for library synthesis programs aiming to develop new chemical entities where a secondary amine is a crucial part of the pharmacophore. Its liquid state simplifies handling and dispensing in automated or high-throughput synthesis platforms.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.151749610 g/mol

Monoisotopic Mass

225.151749610 g/mol

Heavy Atom Count

17

UNII

WL47LGK6P8

Other CAS

28075-29-8

Wikipedia

N-Methyl-3,3-diphenylpropylamine

Dates

Last modified: 08-15-2023

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